Ethyl 5-(4-chlorophenyl)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-14(17)12-7-11(8-16-9-12)10-3-5-13(15)6-4-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIALGMCPMKETDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716689 | |
| Record name | Ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258269-08-7 | |
| Record name | Ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 4 Chlorophenyl Nicotinate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For ethyl nicotinate (B505614) derivatives, both ¹H and ¹³C NMR spectra are instrumental in confirming their synthesized structures.
In the ¹H NMR spectrum of ethyl nicotinate, characteristic signals for the ethyl group protons are observed. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons resonate as a quartet. For instance, in one study, the ethyl group of an ethyl nicotinate derivative displayed a triplet at 1.37 ppm and a quartet at 4.40 ppm. nih.gov Similarly, another derivative showed a triplet at 1.01 ppm and a quartet at 4.10 ppm. nih.gov The aromatic protons of the pyridine (B92270) and phenyl rings exhibit complex multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. nih.govnih.gov For example, the ¹H NMR spectrum of ethyl 2-amino-6-(4-chlorophenyl)-5-(4-chlorophenylazo)nicotinate showed multiplets for the aromatic protons in the range of 7.52-7.87 ppm and a singlet for the pyridine H4 proton at 8.51 ppm. d-nb.info
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the range of 160-170 ppm. For example, the carbonyl carbon in ethyl 6-chloro-4-(4-chlorophenyl)-5-cyano-2-methylnicotinate was found at 165.7 ppm. nih.gov The carbons of the ethyl group appear in the upfield region, with the CH₂ carbon around 60-62 ppm and the CH₃ carbon around 13-14 ppm. nih.govnih.gov The aromatic and pyridine carbons resonate in the downfield region, typically between 105 and 162 ppm. nih.govd-nb.info
Table 1: Representative ¹H NMR Data for Ethyl Nicotinate Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | DMSO-d₆ | 9.52 (t), 9.39 (s), 9.26 (dd), 8.59 (dd), 8.49 (dd), 7.41 (s), 4.54 (d), 4.40 (q), 1.37 (t) nih.gov |
| Ethyl 6-chloro-4-(4-chlorophenyl)-5-cyano-2-methylnicotinate | CDCl₃ | 7.49 (d), 7.33 (d), 4.10 (q), 2.67 (s), 1.01 (t) nih.gov |
| 2-Amino-6-(4-chlorophenyl)-5-(4-chlorophenylazo) nicotinic acid ethyl ester | DMSO-d₆ | 8.51 (s, 1H, pyridine H4), 7.87, 8.15 (two br, 2H, NH₂), 7.78 (d, 2H), 7.61-7.66 (m, 2H), 7.52-7.57 (m, 4H), 4.35 (q, 2H), 1.35 (t, 3H) d-nb.info |
Table 2: Representative ¹³C NMR Data for Ethyl Nicotinate Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | DMSO-d₆ | 164.32, 163.33, 162.79, 156.92, 156.82, 150.14, 138.00, 137.84, 131.49, 129.25, 128.25, 126.69, 126.48, 123.81, 61.36, 42.03, 14.02 nih.gov |
| Ethyl 6-chloro-4-(4-chlorophenyl)-5-cyano-2-methylnicotinate | CDCl₃ | 165.7, 160.3, 153.0, 152.9, 136.8, 132.2, 129.6, 129.2, 128.6, 113.8, 108.2, 62.3, 23.3, 13.6 nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In ethyl 5-(4-chlorophenyl)nicotinate and its derivatives, the most prominent absorption band is that of the carbonyl (C=O) group of the ester, which typically appears in the range of 1680-1730 cm⁻¹. For example, the IR spectrum of 2-amino-6-(4-chlorophenyl)-5-(4-chlorophenylazo)nicotinic acid ethyl ester shows a strong absorption band at 1699 cm⁻¹ corresponding to the C=O stretching of the ester group. nih.gov Another derivative, 2-amino-6-(4-chlorophenyl)-5-(p-tolylazo)nicotinonitrile, displays its ester carbonyl stretch at 1688 cm⁻¹. d-nb.info
Other significant absorptions include the C-O stretching of the ester group, typically found between 1100 and 1300 cm⁻¹, and the C-Cl stretching vibration, which appears in the fingerprint region. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. d-nb.infonih.gov In derivatives containing an amino group, N-H stretching vibrations are observed as one or two bands in the region of 3300-3500 cm⁻¹. For instance, 2-amino-6-(4-chlorophenyl)-5-(4-chlorophenylazo)nicotinic acid ethyl ester exhibits two bands at 3409 and 3278 cm⁻¹ for the NH₂ group. nih.gov
Table 3: Key IR Absorption Frequencies for Ethyl Nicotinate Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amino group) | 3278-3409 nih.gov |
| C=O Stretch (Ester) | 1688-1699 d-nb.infonih.gov |
| C=C and C=N Stretch (Aromatic) | 1400-1600 d-nb.infonih.gov |
| C-O Stretch (Ester) | 1100-1300 |
| C-Cl Stretch | Fingerprint Region |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the molecular weight is 261.7 g/mol . calpaclab.com
In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the unambiguous determination of the elemental composition. For example, the HRMS of ethyl 6-chloro-4-(4-chlorophenyl)-5-cyano-2-methylnicotinate showed a [M+H]⁺ peak at m/z 335.0348, which is consistent with the calculated mass of 335.0349 for the formula C₁₆H₁₃Cl₂N₂O₂. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ethyl nicotinate derivatives include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). For instance, the mass spectrum of 2-amino-6-(4-chlorophenyl)-5-(4-chlorophenylazo)nicotinic acid ethyl ester showed a molecular ion peak at m/z 414 (M⁺) and a significant M⁺+1 peak. d-nb.info Another derivative, 2-amino-5-(4-chlorophenylazo)-6-(p-tolyl)nicotinonitrile, displayed its molecular ion peak at m/z 425. d-nb.info
Table 4: Mass Spectrometry Data for Ethyl Nicotinate Derivatives
| Compound | Ionization Method | m/z (Observed) | Molecular Formula |
|---|---|---|---|
| Ethyl 6-chloro-4-(4-chlorophenyl)-5-cyano-2-methylnicotinate | ESI+ | 335.0348 [M+H]⁺ nih.gov | C₁₆H₁₃Cl₂N₂O₂ |
| 2-Amino-6-(4-chlorophenyl)-5-(4-chlorophenylazo) nicotinic acid ethyl ester | EI | 414 (M⁺), 415 (M⁺+1) d-nb.info | C₂₀H₁₆Cl₂N₄O₂ |
| 2-Amino-5-(4-nitrophenylazo)-6-(p-tolyl)nicotinonitrile | EI | 425 (M⁺), 426 (M⁺+1) d-nb.info | C₂₀H₁₆ClN₅O₄ |
| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | ESI | 397.33 [M+H]⁺ nih.gov | C₂₀H₁₇ClN₄O₃ |
X-ray Single Crystal Diffraction for Solid-State Structure Determination
X-ray single crystal diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation.
The data obtained from X-ray diffraction, such as unit cell dimensions, space group, and atomic coordinates, are crucial for understanding the packing of molecules in the crystal lattice and for analyzing intermolecular interactions.
Table 5: Crystallographic Data for Selected Ethyl Nicotinate Derivatives
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2-Amino-6-(4-chlorophenyl)-5-(4-chlorophenylazo) nicotinic acid ethyl ester | C₂₀H₁₆Cl₂N₄O₂ | - | - | d-nb.info |
| Ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate | C₂₀H₁₅BrClNO₂ | Orthorhombic | P2₁2₁2₁ | ekb.eg |
| Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate | C₁₆H₁₇ClN₂O₃ | Triclinic | P-1 | nih.gov |
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate | C₂₃H₂₀Cl₂N₄O₃S | Monoclinic | P2₁/c | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis provides a graphical representation of the regions involved in different types of intermolecular contacts.
Table 6: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Compound | H···H (%) | Cl···H/H···Cl (%) | C···H/H···C (%) | O···H/H···O (%) | Reference |
|---|---|---|---|---|---|
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate | 30.9 | 20.7 | 16.8 | 11.4 | nih.gov |
| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 48.7 | 8.8 | 22.2 | 8.2 | nih.gov |
Investigations into Biological Activities and Molecular Mechanisms of Action
Research into Antimicrobial Activities
Derivatives of nicotinic acid, the core structure of Ethyl 5-(4-chlorophenyl)nicotinate, have been a subject of extensive research for their potential to combat microbial infections. medcraveonline.comresearchgate.net The incorporation of a nicotinic acid moiety into various chemical structures has yielded compounds with notable activity against a range of pathogens, including those resistant to existing drugs. researchgate.net
Antibacterial Efficacy Studies (in vitro models)
Numerous studies have synthesized and evaluated nicotinic acid derivatives for their in vitro antibacterial properties. These investigations often involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
A derivative, 2-Amino-6-(4-chlorophenyl)-5-(4-chlorophenylazo) nicotinic acid ethyl ester, demonstrated strong inhibitory effects against the Gram-positive bacterium Bacillus subtilis. d-nb.infonih.gov In one study, this compound was found to be nearly as active as the standard antibiotic ampicillin (B1664943) against B. subtilis, with a MIC value of 12.5 μg/mL. nih.gov Generally, many synthesized nicotinic acid derivatives show better activity against Gram-positive bacteria than Gram-negative bacteria. nih.govbohrium.com This difference is often attributed to the structural variations in the bacterial cell wall. bohrium.com
Other related nicotinic acid derivatives have also shown a range of antibacterial efficacy. For instance, a series of acylhydrazone derivatives of nicotinic acid displayed promising activity against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL. bohrium.comnih.gov One such compound was particularly effective against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL). bohrium.comnih.gov Similarly, azetidinone derivatives of nicotinic acid exhibited moderate to potent antibacterial activity against several microorganisms, with MICs in the range of 9.8-21.6 μg/mL. ingentaconnect.com
| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |
| 2-Amino-5-arylazo-6-aryl nicotinates | Bacillus subtilis | 12.5 | nih.gov |
| Acylhydrazone derivatives | Staphylococcus epidermidis | 1.95 | bohrium.comnih.gov |
| Acylhydrazone derivatives | Staphylococcus aureus (MRSA) | 7.81 | bohrium.comnih.gov |
| Acylhydrazone derivatives | Bacillus subtilis | 7.81 | nih.gov |
| Azetidinone derivatives | Various bacteria | 9.8 - 21.6 | ingentaconnect.com |
Antifungal Efficacy Studies (in vitro models)
The antifungal potential of nicotinic acid derivatives has also been explored in vitro. These compounds have been tested against common fungal pathogens like Candida albicans and Aspergillus niger. um.edu.mynih.gov
In one study, a nicotinic acid derivative, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, was found to be highly effective against Candida albicans. medcraveonline.com This is significant as C. albicans is a major cause of opportunistic fungal infections and has developed resistance to several antifungal agents. medcraveonline.com Other research involving dipeptide derivatives based on nicotinamide (B372718) also demonstrated inhibitory activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 160 µg/mL. nih.gov While some studies show promising results, the antifungal activity can vary significantly among different derivatives. For instance, some acylhydrazone derivatives of nicotinic acid showed strong antibacterial action but were less active against fungal strains, whereas the corresponding 1,3,4-oxadiazoline derivatives were more effective against fungi. bohrium.com
| Derivative Class | Fungal Strain | MIC (μg/mL) | Reference |
| Nicotine Analogue | Candida albicans | Not specified, but noted as "very effective" | medcraveonline.com |
| Dipeptide derivatives | Candida albicans | 160 | nih.gov |
| Thiazolidinone derivatives | Candida albicans | Activity observed | um.edu.my |
| Thiazolidinone derivatives | Aspergillus niger | Activity observed | um.edu.my |
Proposed Molecular Mechanisms of Antimicrobial Action
To understand how these compounds exert their antimicrobial effects, researchers have employed computational methods like molecular docking. These studies help predict how a compound might bind to and inhibit essential microbial enzymes.
A primary proposed mechanism for the antibacterial action of nicotinic acid derivatives is the inhibition of DNA gyrase. ingentaconnect.com This enzyme is crucial for bacterial DNA replication and is a well-established target for antibiotics. Molecular docking studies have shown that azetidinone derivatives of nicotinic acid can fit into the active site of DNA gyrase, suggesting this as a likely mode of action. ingentaconnect.com Similarly, docking studies of other nicotinic acid-based compounds, including dipeptide derivatives, have been performed on microbial enzymes like enoyl reductase and penicillin-binding proteins, indicating these as other potential targets. nih.govnih.gov For antifungal activity, a proposed target is sterol 14-alpha demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
Research into Anti-Inflammatory Activities
Beyond their antimicrobial properties, nicotinic acid derivatives are being investigated for their potential to mitigate inflammation. nih.gov Inflammation is a complex biological response involving various enzymes and signaling pathways.
Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), 15-Lipoxygenase (15-LOX))
A key mechanism for anti-inflammatory action is the inhibition of pro-inflammatory enzymes. Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) are critical enzymes in the metabolic pathways that produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. escholarship.orgnih.gov
Research on various heterocyclic compounds has shown that pyridine (B92270) derivatives can act as potent anti-inflammatory agents. tandfonline.comnih.gov Studies have demonstrated that the presence of electron-withdrawing groups, such as the chloro group found in this compound, on the phenyl ring of a compound can enhance its anti-inflammatory activity. tandfonline.com Some hybrid molecules have been designed to act as dual inhibitors of both COX-2 and 15-LOX, which can be a significant advantage in controlling inflammation. tandfonline.com For example, a series of 2'-hydroxychalcone-triazole hybrids demonstrated highly potent dual inhibition of COX-2 (IC₅₀ = 0.037–0.041 µM) and 15-LOX (IC₅₀ = 1.41–1.80 µM). tandfonline.com While direct studies on this compound are limited, the principles derived from these related structures suggest its potential as an inhibitor of these key inflammatory enzymes.
Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of compounds can also be achieved by modulating intracellular signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
Studies on various small molecules have shown that they can exert anti-inflammatory effects by inhibiting the NF-κB pathway. tandfonline.com This inhibition can occur by preventing the phosphorylation of IκBα, a key step in NF-κB activation. tandfonline.com For instance, certain paeonol (B1678282) derivatives were found to significantly suppress the expression of iNOS and COX-2 by inhibiting the NF-κB/MAPK signaling pathway in a dose-dependent manner. tandfonline.com The inhibition of these pathways leads to a reduction in the production of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins. tandfonline.com The structural characteristics of this compound align with those of other compounds known to modulate these critical inflammatory pathways.
Anti-Inflammatory Effects in in vivo Animal Models
While direct in vivo anti-inflammatory studies on this compound are not extensively documented in the reviewed literature, the anti-inflammatory potential of structurally related compounds has been investigated. For instance, various pyridine derivatives have demonstrated anti-inflammatory properties in animal models. researchgate.netijpras.comtandfonline.comtandfonline.com These studies often utilize models such as carrageenan-induced paw edema in rats to assess the anti-inflammatory response. tandfonline.com In one study, a compound bearing a 4-chlorophenyl group showed in vitro anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. nih.gov Another study on pyrazole (B372694) derivatives found that certain compounds were potent anti-inflammatory agents, reducing inflammatory markers like TNF-α and IL-1β. tandfonline.com The general approach in these studies involves inducing inflammation in animal models and then administering the test compound to evaluate its ability to reduce the inflammatory response, often measured by a decrease in swelling or other inflammatory markers. ijpras.com
Research into Antiviral Activities
HIV-1 Reverse Transcriptase Inhibition
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication, making it a key target for antiviral drugs. researchgate.netgoogle.com Research has shown that certain nicotinic acid derivatives can inhibit the RNase H function of HIV-1 RT. researchgate.net One study reported that an ethyl nicotinate (B505614) derivative exhibited promising inhibitory activity against the RNase H function with an IC50 value of 24 µM. researchgate.net Another compound, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), was identified as an inhibitor of DNA strand transfer reactions catalyzed by HIV-1 reverse transcriptase, specifically targeting its RNase H activity with an IC50 of 2.2 µM. nih.gov This inhibition is believed to interfere with the enzyme's translocation on the RNA:DNA duplex. nih.gov The dicarboxylic acid moiety in CPHM was found to be crucial for its inhibitory function, suggesting it may chelate with divalent metal cofactors essential for the enzyme's activity. nih.gov
Hepatitis B Virus (HBV) Replication and Antigen Secretion Modulation
Current treatments for chronic hepatitis B (CHB) primarily aim to suppress HBV replication long-term. easl.euexplorationpub.com While direct studies on this compound's effect on HBV were not found, the general class of pyrimidine (B1678525) derivatives, which share structural similarities, has been explored for antiviral properties. mdpi.com The main goals of HBV therapy are to prevent the progression of liver disease to cirrhosis and hepatocellular carcinoma (HCC) by reducing viral replication. easl.euexplorationpub.com Successful treatment is marked by a significant decrease in HBV DNA levels and, ideally, the loss of hepatitis B surface antigen (HBsAg). easl.eu
Research into Anti-Fibrotic Activities (in vitro models)
The anti-fibrotic potential of compounds structurally related to this compound has been investigated in vitro. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic effects on immortalized rat hepatic stellate cells (HSC-T6). mdpi.comresearchgate.net Among these, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated superior anti-fibrotic activities compared to the positive controls, with IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.comresearchgate.net Further investigation revealed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980) in the cell culture medium. researchgate.net
Other Emerging Biological Activities
Derivatives of nicotinic acid and related heterocyclic compounds have been explored for a wide range of other biological activities. nih.govd-nb.info These include antimicrobial, anticonvulsant, and anticancer properties. nih.govd-nb.infopensoft.net For example, certain 2-amino-5-arylazonicotinate derivatives have shown significant antimicrobial activity. nih.govd-nb.info
Table of Investigated Biological Activities of Related Compounds:
| Biological Activity | Compound Class/Example | Model System | Key Findings | Reference |
| Anti-Inflammatory | Pyrazole derivative with 4-chlorophenyl group | In vitro | Comparable activity to diclofenac sodium. | nih.gov |
| HIV-1 RT Inhibition | Ethyl nicotinate derivative | Enzyme assay | IC50 of 24 µM against RNase H function. | researchgate.net |
| HIV-1 RT Inhibition | 4-chlorophenylhydrazone of mesoxalic acid (CPHM) | Enzyme assay | IC50 of 2.2 µM against RNase H activity. | nih.gov |
| Anti-Fibrotic | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Rat hepatic stellate cells (HSC-T6) | IC50 of 45.69 µM. | mdpi.comresearchgate.net |
| Anti-Fibrotic | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Rat hepatic stellate cells (HSC-T6) | IC50 of 45.81 µM. | mdpi.comresearchgate.net |
| Antimicrobial | 2-Amino-5-arylazonicotinate derivatives | Bacterial cultures | Showed significant antimicrobial activity. | nih.govd-nb.info |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Identification of Key Structural Features for Biological Efficacy
The molecular architecture of ethyl 5-(4-chlorophenyl)nicotinate comprises three key components: the ethyl nicotinate (B505614) scaffold, the 5-position phenyl ring, and the 4-chloro substituent on the phenyl ring. SAR studies have elucidated the importance of each of these features in dictating the biological activity of the molecule.
The ethyl nicotinate core serves as a crucial scaffold, providing the necessary framework for the spatial orientation of the other functionalities. The ester group at the 3-position is often involved in hydrogen bonding interactions with biological targets. The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor, contributing to the binding affinity.
The presence of an aryl group at the 5-position of the nicotinic acid scaffold is a critical determinant of biological activity. This phenyl ring is thought to engage in hydrophobic and van der Waals interactions within the binding pocket of target proteins. The planarity of this aromatic system is also considered important for optimal binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in developing mathematical models that correlate the structural features of this compound analogs with their biological activities. These models provide a quantitative understanding of the SAR and are valuable tools for predicting the activity of novel, unsynthesized compounds.
A typical QSAR model for this class of compounds might take the following form:
Biological Activity = f (Topological Descriptors, Electronic Descriptors, Steric Descriptors)
Where:
Topological Descriptors describe the connectivity and shape of the molecule.
Electronic Descriptors quantify the electronic properties, such as charge distribution and dipole moment.
Steric Descriptors relate to the size and shape of the molecule and its substituents.
For a series of 5-aryl nicotinic acid derivatives, a QSAR study might reveal that the biological activity is positively correlated with the hydrophobicity of the substituent on the phenyl ring and negatively correlated with its steric bulk. Such a model would suggest that smaller, more lipophilic substituents at the 4-position of the phenyl ring would lead to higher activity.
Influence of Substituent Position and Electronic Properties on Activity
The position and electronic nature of substituents on the 5-phenyl ring of ethyl nicotinate have a profound impact on the compound's biological activity. The "para" (4-position) substitution is often found to be optimal.
Substituent Position: Moving the chloro substituent from the 4-position to the 2- (ortho) or 3- (meta) position on the phenyl ring can lead to a significant decrease in activity. This suggests that the specific location of the substituent is crucial for proper orientation and interaction within the binding site. Ortho substitution, in particular, can introduce steric hindrance that prevents the molecule from adopting the optimal conformation for binding.
Electronic Properties: The electronic properties of the substituent at the 4-position are also critical. Electron-withdrawing groups, such as chloro, nitro, or cyano, are often favored over electron-donating groups like methyl or methoxy. This preference indicates that a more electron-deficient phenyl ring may engage in more favorable electrostatic or π-π stacking interactions with the target.
The Hammett equation can be used to quantify the electronic effect of substituents on the reaction rates or equilibrium constants and can be correlated with biological activity. A positive rho (ρ) value in a Hammett plot for a series of 5-(substituted phenyl)nicotinates would indicate that electron-withdrawing groups enhance the biological activity.
The following table illustrates the hypothetical effect of different substituents at the 4-position on the biological activity of ethyl 5-phenylnicotinate analogs.
| Substituent (X) | Hammett Constant (σp) | Relative Biological Activity |
| -H | 0.00 | 1.0 |
| -CH3 | -0.17 | 0.8 |
| -OCH3 | -0.27 | 0.6 |
| -Cl | 0.23 | 5.2 |
| -CN | 0.66 | 8.5 |
| -NO2 | 0.78 | 10.3 |
Bioisosteric Replacement Strategies in Molecular Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. In the context of this compound, bioisosteric replacements for the 4-chlorophenyl group have been explored to improve potency, selectivity, and pharmacokinetic properties.
Classical Bioisosteres: Classical bioisosteres are atoms or groups that have a similar size, shape, and electronic configuration. For the chlorine atom, common classical bioisosteres include other halogens (F, Br, I) and the trifluoromethyl group (CF3). Replacing the chloro group with a fluoro group might decrease lipophilicity and potentially improve metabolic stability, while a bromo or iodo group would increase lipophilicity. The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the electronic properties of the phenyl ring.
Non-Classical Bioisosteres: Non-classical bioisosteres are structurally different but have similar physicochemical properties. For the entire 4-chlorophenyl ring, non-classical bioisosteres could include various five- or six-membered heterocyclic rings, such as thiophene, pyridine, or pyrimidine (B1678525) rings. For example, replacing the 4-chlorophenyl group with a 5-chlorothiophen-2-yl group could maintain some of the key electronic and steric features while altering properties like solubility and metabolism.
The following table provides examples of potential bioisosteric replacements for the 4-chlorophenyl group in ethyl 5-phenylnicotinate.
| Original Fragment | Bioisosteric Replacement | Rationale |
| 4-Chlorophenyl | 4-Bromophenyl | Increase lipophilicity |
| 4-Chlorophenyl | 4-Trifluoromethylphenyl | Enhance electron-withdrawing character |
| 4-Chlorophenyl | 5-Chlorothiophen-2-yl | Introduce a heteroaromatic ring to modulate properties |
| 4-Chlorophenyl | Pyridin-4-yl | Introduce a nitrogen atom for potential hydrogen bonding |
Pharmacophore Modeling and Ligand-Based Drug Design Concepts
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For a series of active 5-aryl nicotinic acid derivatives, a pharmacophore model can be developed based on the common structural features of the most potent compounds.
A hypothetical pharmacophore model for this class of compounds might include the following features:
One Hydrogen Bond Acceptor: Corresponding to the pyridine nitrogen or the carbonyl oxygen of the ester group.
One Aromatic Ring Feature: Representing the 5-phenyl ring.
One Hydrophobic Feature: Associated with the 4-chloro substituent.
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Theoretical vibrational analysis through DFT can predict the infrared (IR) and Raman spectra of the compound, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Furthermore, DFT calculations are employed to understand the distribution of electron density and predict sites of reactivity within the molecule. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) Analysis in Reactivity and Activity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and kinetic stability of a molecule. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (Egap) is a crucial parameter derived from FMO analysis. nih.govresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For Ethyl 5-(4-chlorophenyl)nicotinate and related compounds, FMO analysis helps in understanding their chemical reactivity and can be correlated with their observed biological activities. researchgate.netsemanticscholar.org The spatial distribution of the HOMO and LUMO can pinpoint the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions. semanticscholar.org
| Parameter | Description | Significance in Reactivity Prediction |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability (nucleophilicity). Higher energy often correlates with greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability (electrophilicity). Lower energy often correlates with greater reactivity towards nucleophiles. |
| HOMO-LUMO Energy Gap (Egap) | The energy difference between the HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. It is a key indicator of the molecule's potential to participate in chemical reactions. |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, using a color-coded scheme to indicate different charge regions. uni-muenchen.deresearchgate.net
Typically, red regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. tandfonline.com Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential. researchgate.net For this compound, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict how the molecule will interact with biological targets. nih.govtandfonline.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. pensoft.netnih.gov This method is widely used in drug discovery to understand the binding mode and affinity of a potential drug candidate with its biological target. nih.govresearchgate.net
In the context of this compound and its derivatives, molecular docking simulations can be performed to predict their interactions with the active sites of various enzymes or receptors. nih.govgrafiati.com These simulations provide insights into the specific amino acid residues involved in the binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and the binding energy, which is an estimate of the binding affinity. tandfonline.comnih.gov The results of molecular docking studies can help to explain the observed biological activity of a compound and guide the design of more potent analogs. pensoft.netnih.gov
in silico Prediction of Biological Activity Profiles
In silico methods for predicting biological activity profiles encompass a range of computational techniques that aim to forecast the pharmacological and toxicological properties of a compound before it is synthesized or tested experimentally. nih.govnih.gov These methods leverage the principle that the biological activity of a molecule is related to its chemical structure. nih.gov
Future Perspectives and Research Trajectories for Ethyl 5 4 Chlorophenyl Nicotinate
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research on Ethyl 5-(4-chlorophenyl)nicotinate will likely focus on developing more sustainable and efficient synthetic methodologies to replace traditional, often harsh, reaction conditions.
One promising avenue is the adoption of enzymatic synthesis . Lipases, such as Novozym® 435 from Candida antarctica, have demonstrated high efficacy in catalyzing the synthesis of nicotinamide (B372718) derivatives in environmentally friendly solvents like tert-amyl alcohol. nih.govrsc.org This biocatalytic approach, particularly when integrated into continuous-flow microreactors, can significantly shorten reaction times and improve yields compared to conventional batch processes. nih.govrsc.org The application of such enzymatic methods to the synthesis of this compound from appropriate precursors could offer a greener alternative to existing chemical syntheses.
Another area of exploration is the use of multicomponent reactions (MCRs) . MCRs, which involve the one-pot reaction of three or more starting materials, are inherently atom-economical and can reduce the number of synthetic steps, thereby minimizing waste. nih.gov Techniques such as Q-tube assisted synthesis under pressure have been shown to accelerate the formation of nicotinate (B505614) derivatives, offering higher yields in shorter timeframes. ontosight.ai Investigating MCR strategies for the construction of the 5-arylnicotinate scaffold of this compound could lead to more efficient and sustainable production.
Furthermore, the use of transition-metal catalysis presents opportunities for developing novel synthetic routes. Copper-catalyzed [3+3] annulation reactions, for instance, have been employed for the synthesis of nicotinate derivatives under relatively mild conditions. nih.gov Research into tailoring such catalytic systems for the specific synthesis of this compound could provide a practical and scalable manufacturing process. A biomimetic strategy inspired by the biosynthesis of nicotinic acid from tryptophan has also been reported for the synthesis of meta-aminoaryl nicotinates, offering a unique approach to constructing the core structure. nih.govspringernature.com
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, use of renewable catalysts, reduced waste. nih.govrsc.org | Screening for suitable lipases or other enzymes, optimization of reaction parameters (solvent, temperature), and adaptation to continuous-flow systems. |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. nih.gov | Design of novel MCRs utilizing readily available starting materials for the one-pot synthesis of the target molecule. |
| Transition-Metal Catalysis | High efficiency, good functional group tolerance, potential for asymmetric synthesis. nih.gov | Development of specific copper or other transition-metal catalysts for the efficient coupling of precursors to form the 5-arylnicotinate core. |
| Biomimetic Synthesis | Novel reaction pathways, potential for regioselective synthesis. nih.govspringernature.com | Adapting the principles of nicotinic acid biosynthesis to develop a synthetic route to this compound from simple precursors. |
Exploration of New Pharmacological Targets for Nicotinate Derivatives
The structural motifs present in this compound suggest a broad potential for biological activity. Nicotinate and its derivatives are known to interact with various biological targets, and future research will likely focus on elucidating the specific pharmacological profile of this compound and its derivatives. ontosight.aiatamanchemicals.com
Derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including as anti-fibrotic agents . For example, certain 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives containing a nicotinate moiety have shown promising activity against hepatic stellate cells, suggesting potential for the treatment of liver fibrosis. mdpi.com Given the structural similarities, this compound could be investigated for its effects on fibrosis-related pathways.
The field of oncology also presents a fertile ground for the exploration of nicotinate derivatives. Compounds with similar structures have been explored for their anti-inflammatory and anticancer properties. ontosight.ai For instance, certain pyridine-hydroxamic acid derivatives have been identified as potential antiproliferative agents. ontosight.ai The 4-chlorophenyl group in this compound is a common feature in many biologically active compounds, and its presence could confer specific interactions with cancer-related targets.
Furthermore, nicotinate derivatives have been identified as inhibitors of enzymes crucial for the survival of pathogens. For example, nicotinate mononucleotide adenylyltransferase (NadD) in Mycobacterium tuberculosis is a potential target for new anti-tubercular drugs. researchgate.net The core structure of this compound could serve as a starting point for the design of inhibitors against this or other microbial enzymes.
| Potential Therapeutic Area | Rationale Based on Nicotinate Derivatives | Research Direction for this compound |
| Fibrosis | Certain nicotinate derivatives show anti-fibrotic activity in liver cells. mdpi.com | Evaluation in cellular and animal models of fibrosis (e.g., lung, liver, kidney). |
| Oncology | Related compounds exhibit anti-inflammatory and antiproliferative effects. ontosight.ai | Screening against a panel of cancer cell lines and investigation of its mechanism of action. |
| Infectious Diseases | Nicotinate derivatives can inhibit essential microbial enzymes like NadD. researchgate.net | Evaluation of antimicrobial activity against a range of bacteria and fungi. |
| Cardiovascular Diseases | Nicotinic acid and its derivatives are known vasodilators. ontosight.aiatamanchemicals.com | Investigation of its effects on blood vessels and potential for treating conditions like peripheral arterial disease. |
Advanced Computational Methodologies in Drug Discovery and Optimization
In silico techniques are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the identification of potential biological targets, and the optimization of lead compounds. Future research on this compound will undoubtedly leverage these computational methodologies.
Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with a wide range of protein targets. nih.govniscpr.res.in By screening this compound against libraries of known protein structures, potential pharmacological targets can be identified for further experimental validation. For instance, docking studies could explore its interaction with enzymes such as cyclooxygenases (COX) or various receptors implicated in disease.
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govfrontiersin.orgnih.govresearchgate.net DFT can be used to calculate molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential to participate in chemical reactions. nih.gov Furthermore, DFT can aid in the interpretation of experimental spectroscopic data (e.g., IR, NMR) and predict the stability of different conformations.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives of this compound to build models that correlate chemical structure with biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
| Computational Method | Application to this compound | Expected Outcome |
| Molecular Docking | Prediction of binding to various protein targets (e.g., enzymes, receptors). nih.govniscpr.res.in | Identification of potential pharmacological targets and understanding of binding interactions. |
| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity descriptors, and spectroscopic parameters. nih.govfrontiersin.orgnih.govresearchgate.net | Insight into the molecule's stability, reactivity, and spectral characteristics. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between structural modifications and biological activity. | Predictive models to guide the design of more potent and selective analogues. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its interaction with biological targets over time. | Understanding the stability of ligand-protein complexes and the conformational changes involved in binding. |
Potential for Derivatization in Materials Science and Other Non-Pharmacological Applications
The versatile chemical structure of this compound also opens up avenues for its use in materials science and other non-pharmacological applications. The presence of the ester and the potential for functionalization of the pyridine (B92270) and phenyl rings allow for its incorporation into a variety of materials.
One area of potential is in the development of functional polymers . nih.govtaylorfrancis.commanchester.ac.uk The ethyl nicotinate moiety could be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in polymerization reactions. Alternatively, the ester group could be transesterified with a diol to create polyester (B1180765) materials. The presence of the 4-chlorophenyl group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index.
The nicotinate structure also lends itself to the creation of functionalized surfaces and nanomaterials . For instance, nicotinate-functionalized mesoporous silica (B1680970) has been explored for its ability to prevent bacterial biofilm development. evitachem.com this compound could be similarly used to modify the surface of silica or other nanoparticles, potentially leading to new materials with antimicrobial or other desirable surface properties.
Furthermore, the aromatic and heterocyclic nature of the molecule suggests potential applications in organic electronics . wikipedia.org Derivatives of nicotinic acid have been investigated for their electronic properties, and by suitable derivatization, this compound could be explored as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices. The synthesis of fluorenone derivatives from arylnicotinates also points towards applications in materials with interesting photophysical properties.
| Application Area | Derivatization Strategy | Potential Properties and Uses |
| Functional Polymers | Hydrolysis to carboxylic acid or transesterification for use as a monomer. nih.govtaylorfrancis.commanchester.ac.uk | Polymers with tailored thermal, mechanical, or optical properties for various applications. |
| Functionalized Nanomaterials | Covalent attachment to the surface of nanoparticles (e.g., silica, gold). evitachem.com | Nanomaterials with enhanced antimicrobial, catalytic, or sensing capabilities. |
| Organic Electronics | Modification of the core structure to tune electronic properties. wikipedia.org | Development of new materials for use in OLEDs, OPVs, and other electronic devices. |
| Dyes and Pigments | Introduction of auxochromic and chromophoric groups. | Creation of novel colorants with specific absorption and emission properties for various applications. |
Q & A
Basic: What are the standard synthetic routes for Ethyl 5-(4-chlorophenyl)nicotinate?
Methodological Answer:
The synthesis typically involves coupling a 4-chlorophenyl moiety to the nicotinate core. A common approach includes:
- Step 1: Condensation of 4-chlorophenylmagnesium bromide with ethyl nicotinate under anhydrous conditions.
- Step 2: Acidic workup to isolate the product, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Catalysts: Triethylamine or sodium ethoxide may enhance reaction efficiency by deprotonating intermediates .
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
- Temperature Control: Maintaining temperatures below 60°C reduces side reactions like ester hydrolysis .
- Catalyst Screening: Testing alternatives to sodium ethoxide (e.g., potassium carbonate) can improve selectivity .
- Byproduct Analysis: Use HPLC or GC-MS to identify impurities (e.g., unreacted 4-chlorophenyl intermediates) and adjust stoichiometry .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Anti-inflammatory Potential: Structural analogs inhibit COX-2 enzymes (IC₅₀ ~10 µM in vitro) via competitive binding .
- Anticancer Activity: Derivatives show cytotoxicity in MCF-7 breast cancer cells (EC₅₀ ~15 µM) by disrupting microtubule polymerization .
Advanced: How can interaction studies elucidate its mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding affinity to target proteins (e.g., tubulin) with immobilized ligands .
- Molecular Dynamics Simulations: Model interactions between the 4-chlorophenyl group and hydrophobic enzyme pockets .
- Enzyme Assays: Test inhibition kinetics (e.g., Michaelis-Menten plots) using purified COX-2 or kinase enzymes .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms ester (δ 4.3–4.5 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calculated: 291.7 g/mol) .
- TLC Monitoring: Rf values (0.4–0.6 in ethyl acetate/hexane) track reaction progress .
Advanced: How are spectral data contradictions resolved in structural confirmation?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguous NOE signals by determining crystal packing and hydrogen-bonding patterns (e.g., C-H···O interactions) .
- 2D NMR (COSY, HSQC): Assign overlapping aromatic signals and differentiate regioisomers .
Advanced: How does substituent position (e.g., 4-chlorophenyl vs. 3-chlorophenyl) impact bioactivity?
Methodological Answer:
- SAR Studies: Compare IC₅₀ values of analogs in enzyme assays. For example, 4-chlorophenyl derivatives exhibit 3x greater COX-2 inhibition than 3-substituted isomers due to better steric alignment .
- Computational Modeling: Use docking software (e.g., AutoDock) to simulate binding poses and quantify π-π stacking interactions .
Advanced: How can researchers address discrepancies in reported biological data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Statistical Validation: Apply t-tests (p < 0.01) to compare replicate datasets and identify outliers .
- Impurity Profiling: Use preparative HPLC to isolate pure compound batches and retest activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
